molecular formula C19H22ClN3O4 B2740581 1-(1-(4-(4-Chlorophenyl)-4-oxobutanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione CAS No. 2194901-92-1

1-(1-(4-(4-Chlorophenyl)-4-oxobutanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Cat. No. B2740581
CAS RN: 2194901-92-1
M. Wt: 391.85
InChI Key: UXXWYHZBGUAOGC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . It also has a 4-chlorophenyl group, an oxobutanoyl group, and an imidazolidine-2,4-dione group. These groups could potentially contribute to the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring, a six-membered ring with one nitrogen atom, is a key structural feature. The 4-chlorophenyl group is a benzene ring with a chlorine atom at the 4-position. The oxobutanoyl group contains a carbonyl (C=O) group, and the imidazolidine-2,4-dione is a five-membered ring with two carbonyl groups and a nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbonyl group in the oxobutanoyl moiety could potentially undergo nucleophilic addition reactions. The chlorine atom in the 4-chlorophenyl group might be substituted in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of polar groups like carbonyl and nitrogen-containing rings would likely make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

HIV Treatment

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .

CCR5 Antagonists

The primary interest in finding CCR5 antagonists with a novel skeleton as potential treatments for HIV-1 . The CCR5 antagonistic activities of the compounds have also been evaluated .

properties

IUPAC Name

1-[1-[4-(4-chlorophenyl)-4-oxobutanoyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4/c1-21-18(26)12-23(19(21)27)15-8-10-22(11-9-15)17(25)7-6-16(24)13-2-4-14(20)5-3-13/h2-5,15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXWYHZBGUAOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-(4-Chlorophenyl)-4-oxobutanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

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